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Abstract

Luxeptinib (formerly CG-806) is a potent, orally bioavailable, multi-kinase inhibitor currently
under clinical investigation for the treatment of various hematological malignancies, including
acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and B-cell malignancies
such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Its
mechanism of action is characterized by the potent and selective inhibition of key kinases
involved in cancer cell proliferation, survival, and resistance, most notably FMS-like tyrosine
kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2] This technical guide
provides an in-depth overview of the kinase selectivity profile of luxeptinib, presenting
guantitative inhibition data, detailed experimental methodologies, and visual representations of
the signaling pathways it modulates.

Kinase Selectivity Profile of Luxeptinib (CG-806)

Luxeptinib exhibits a distinct kinase selectivity profile, potently targeting kinases that are critical
drivers in hematologic cancers while sparing others that are often associated with toxicity.
Broad kinase screening has demonstrated its high affinity for all forms of FLT3 and BTK,
including wild-type and clinically relevant mutant variants that confer resistance to other
inhibitors.

Quantitative Kinase Inhibition Data
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The inhibitory activity of luxeptinib has been quantified against a broad panel of kinases using
various assay formats. The following tables summarize the half-maximal inhibitory
concentrations (IC50) and dissociation constants (Kd) for key targets.

Table 1: Inhibitory Activity (IC50) of Luxeptinib Against Key Kinases
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Kinase Target IC50 (nM) Assay Platform
FLT3

FLT3-WT 8.7 Reaction Biology
FLT3-ITD 0.8 Reaction Biology
BTK

BTK-WT 5.0 Reaction Biology
BTK-C481S 2.5 Reaction Biology

Aurora Kinases

AURKA 1.0 Reaction Biology

AURKB 3.0 Reaction Biology

Other Relevant Kinases

LYNA 2.0 Reaction Biology
LYN B 6.9 Reaction Biology
LCK 0.7 Reaction Biology
BLK 0.7 Reaction Biology
ITK 4.3 Reaction Biology
BMX/ETK 14.5 Reaction Biology
CSF1R (FMS) 0.6 Reaction Biology
TRKA 1.0 Reaction Biology
TRKB 4.5 Reaction Biology
TRKC 0.9 Reaction Biology
DDR2 3.0 Reaction Biology
MET 8.1 Reaction Biology
RET 9.4 Reaction Biology
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c-SRC 110 Reaction Biology
YES1 310 Reaction Biology
FGR 83 Reaction Biology
FER 14 Reaction Biology
TEC >1000 Reaction Biology
EGFR >1000 Reaction Biology
ErbB2 >1000 Reaction Biology
ErbB4 >1000 Reaction Biology

Data sourced from "Luxeptinib (CG-806) targets FLT3 and clusters of kinases operative in
acute myeloid leukemia" published in Molecular Cancer Therapeutics.

Table 2: Binding Affinity (Kd) of Luxeptinib for FLT3 Variants

FLT3 Variant Kd (nM) Assay Platform

FLT3-WT 0.24 DiscoverX KINOMEscan
FLT3-ITD 3.1 DiscoverX KINOMEscan
FLT3-D835Y (TKD) 4.2 DiscoverX KINOMEscan
FLT3-ITD/F691L (GK) 15 DiscoverX KINOMEscan

Data sourced from "Luxeptinib (CG-806) targets FLT3 and clusters of kinases operative in
acute myeloid leukemia" published in Molecular Cancer Therapeutics.

Experimental Protocols

The following sections detail the methodologies employed to determine the kinase selectivity
profile of luxeptinib.
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Radiometric Filter Binding Assay (Reaction Biology
Corporation)

This assay directly measures the catalytic activity of kinases by quantifying the transfer of a
radiolabeled phosphate from ATP to a substrate.

Protocol:

Reaction Setup: Kinase reactions are prepared in a total volume of 25 pL containing the
kinase, a specific peptide or protein substrate, and a reaction buffer (e.g., 20 mM HEPES pH
7.5, 10 mM MgCI2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VvVO4, 2 mM
DTT, 1% DMSO).

Compound Addition: Luxeptinib is serially diluted and added to the reaction mixture.

Initiation of Reaction: The kinase reaction is initiated by the addition of [y-33P]-ATP at a
concentration around the Km for each specific kinase.

Incubation: The reaction mixtures are incubated at 30°C for a predetermined time (e.g., 120
minutes), ensuring the reaction is in the linear range.

Termination and Capture: The reactions are stopped by spotting the mixture onto P81
phosphocellulose filter paper. The filter paper binds the phosphorylated substrate.

Washing: The filter paper is washed extensively with a wash buffer (e.g., 0.75% phosphoric
acid) to remove unincorporated [y-33P]-ATP.

Detection: The radioactivity retained on the filter paper is quantified using a scintillation
counter.

Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control,
and IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Competition Binding Assay (DiscoverX)

This is a competition-based binding assay that measures the ability of a compound to displace
a ligand from the active site of a kinase.
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Protocol:

Kinase Preparation: DNA-tagged kinases are produced in E. coli or HEK-293 cells.

Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated,
active-site directed ligand to create an affinity resin.

Competition Reaction: The DNA-tagged kinase, the ligand-coated beads, and luxeptinib are
combined in a binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

Incubation: The reaction is incubated at room temperature with shaking for 1 hour to allow for
equilibrium to be reached.

Washing: The beads are washed to remove unbound components.
Elution: The bound kinase is eluted from the beads.

Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative
PCR (qPCR).

Data Analysis: The amount of kinase bound to the resin is compared to a DMSO control to
determine the percentage of inhibition. Kd values are calculated from the dose-response

curve.

Mobility Shift Kinase Assay (Carna Biosciences)

This assay measures the electrophoretic mobility shift that occurs when a substrate peptide is

phosphorylated.

Protocol:

Kinase Reaction: The kinase reaction is performed in a 384-well plate containing the kinase,
a fluorescently labeled peptide substrate, ATP, and luxeptinib at various concentrations.

Incubation: The reaction is incubated at room temperature for a specified period.

Electrophoretic Separation: A portion of the reaction mixture is introduced into a microfluidic
chip. An electric field is applied, causing the phosphorylated and non-phosphorylated
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substrates to separate based on their different charge-to-mass ratios.

o Detection: The separated fluorescently labeled peptides are detected by a laser-induced
fluorescence detector.

o Data Analysis: The ratio of the phosphorylated product to the non-phosphorylated substrate
is calculated. The percentage of inhibition is determined relative to a DMSO control, and
IC50 values are generated from the dose-response data.

Signaling Pathway Modulation by Luxeptinib

Luxeptinib exerts its anti-cancer effects by concurrently inhibiting multiple oncogenic signaling
pathways.

Inhibition of FLT3 Signaling

Luxeptinib potently inhibits both wild-type and mutant forms of FLT3, a key driver in a
significant subset of AML cases. This inhibition blocks downstream signaling cascades,
including the STAT5, RAS/MAPK, and PI3K/AKT pathways, leading to reduced cell proliferation
and increased apoptosis.
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Caption: Luxeptinib inhibits FLT3 signaling pathways.
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Inhibition of BTK Signaling in B-Cell Malighancies

In B-cell cancers, luxeptinib targets the B-cell receptor (BCR) signaling pathway by inhibiting
BTK and other key kinases like LYN and SYK. This disrupts downstream signaling through
PLCy2, PI3K/AKT, and NF-kB, which are crucial for B-cell survival and proliferation.
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Caption: Luxeptinib inhibits BCR signaling via BTK.

Inhibition of Aurora Kinase Signaling and Cell Cycle
Progression

Luxeptinib's inhibition of Aurora kinases A and B disrupts critical processes in mitosis, such as
centrosome separation and spindle assembly. This leads to defects in cell division and can
induce cell cycle arrest, particularly a G2/M phase arrest in FLT3 wild-type AML cells, and
subsequent apoptosis.[1][2]
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Caption: Luxeptinib disrupts mitosis via Aurora kinase inhibition.

Conclusion
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Luxeptinib (CG-806) possesses a unique and potent kinase selectivity profile that rationally
targets key oncogenic drivers in hematological malignancies. Its ability to inhibit wild-type and
mutant forms of FLT3 and BTK, coupled with its activity against Aurora kinases, provides a
multi-pronged approach to overcoming cancer cell proliferation, survival, and drug resistance.
The data and methodologies presented in this guide offer a comprehensive technical resource
for researchers and clinicians involved in the development and application of novel kinase

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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